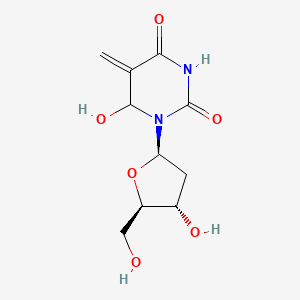![molecular formula C10H26Cl2Si2Sn B14238854 [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] CAS No. 355018-29-0](/img/structure/B14238854.png)
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon and tin atoms within its molecular structure
Preparation Methods
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] typically involves the reaction of dichlorostannane with ethyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or hexane to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Chemical Reactions Analysis
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced silicon-tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-tin oxides, while reduction could produce silicon-tin hydrides.
Scientific Research Applications
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotin compounds. Its unique structure makes it valuable in studying the reactivity and bonding of silicon and tin atoms.
Biology: Research is ongoing to explore its potential biological activity, including its interactions with biomolecules and possible applications in drug development.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as coatings and composites, due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] exerts its effects involves interactions at the molecular level. The silicon and tin atoms within the compound can form bonds with other elements, leading to various chemical transformations. These interactions are influenced by the electronic and steric properties of the compound, which determine its reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, tris(trimethylsilyl)silane offers unique reactivity due to its silicon-hydrogen bonds.
Bis-PEG-18 methyl ether dimethyl silane: Commonly used in cosmetics, this compound is valued for its moisturizing and conditioning properties.
Dimethylsilanediol: Another organosilicon compound, dimethylsilanediol is used in various industrial applications, including as a precursor for silicone polymers.
The uniqueness of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
Properties
CAS No. |
355018-29-0 |
|---|---|
Molecular Formula |
C10H26Cl2Si2Sn |
Molecular Weight |
392.10 g/mol |
IUPAC Name |
[dichloro-[[ethyl(dimethyl)silyl]methyl]stannyl]methyl-ethyl-dimethylsilane |
InChI |
InChI=1S/2C5H13Si.2ClH.Sn/c2*1-5-6(2,3)4;;;/h2*2,5H2,1,3-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
PFGWIGVWCBXKFG-UHFFFAOYSA-L |
Canonical SMILES |
CC[Si](C)(C)C[Sn](C[Si](C)(C)CC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
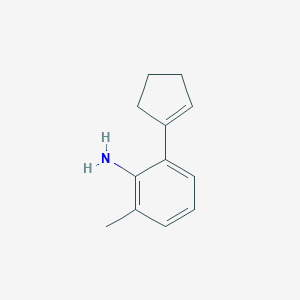
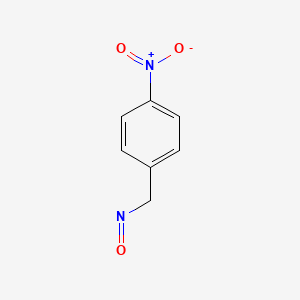
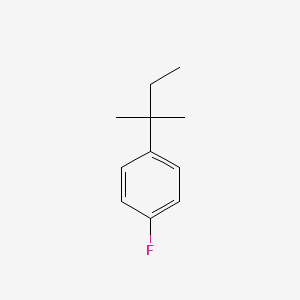
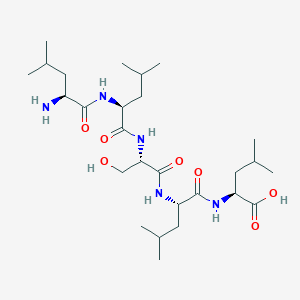
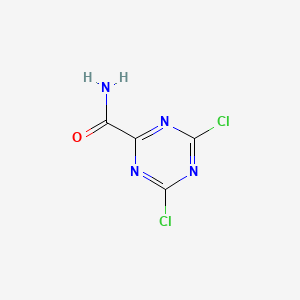
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
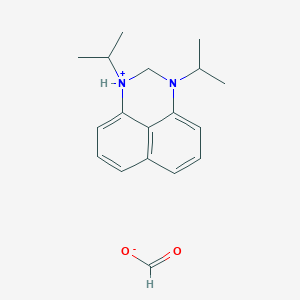
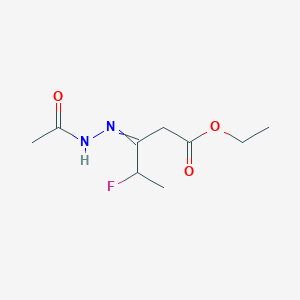
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
